2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole
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Overview
Description
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom and a pyrrolidin-1-ylmethyl group.
Preparation Methods
The synthesis of 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Nucleophilic Addition: The pyrrolidin-1-ylmethyl group can participate in nucleophilic addition reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11BrN2S |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-bromo-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-8-10-5-7(12-8)6-11-3-1-2-4-11/h5H,1-4,6H2 |
InChI Key |
QAMUBCOGTSVDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(S2)Br |
Origin of Product |
United States |
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